molecular formula C12H15NS B13047122 6-Benzyl-2-thia-6-azaspiro[3.3]heptane

6-Benzyl-2-thia-6-azaspiro[3.3]heptane

Cat. No.: B13047122
M. Wt: 205.32 g/mol
InChI Key: JNUHSBFFRRFRAC-UHFFFAOYSA-N
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Description

6-Benzyl-2-thia-6-azaspiro[33]heptane is a spiro compound characterized by a unique structure that includes a benzyl group, a sulfur atom, and an azaspiro ring system

Chemical Reactions Analysis

Types of Reactions

6-Benzyl-2-thia-6-azaspiro[3.3]heptane undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the azaspiro ring or the benzyl group.

    Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under various conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced azaspiro compounds and benzyl derivatives.

    Substitution: Substituted benzyl derivatives and modified spiro compounds.

Scientific Research Applications

6-Benzyl-2-thia-6-azaspiro[3.3]heptane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Benzyl-2-thia-6-azaspiro[3.3]heptane involves its interaction with molecular targets through its unique structural features. The sulfur atom and azaspiro ring system play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Benzyl-2-thia-6-azaspiro[3.3]heptane is unique due to the presence of both a sulfur atom and a benzyl group in its structure. This combination imparts distinctive chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C12H15NS

Molecular Weight

205.32 g/mol

IUPAC Name

6-benzyl-2-thia-6-azaspiro[3.3]heptane

InChI

InChI=1S/C12H15NS/c1-2-4-11(5-3-1)6-13-7-12(8-13)9-14-10-12/h1-5H,6-10H2

InChI Key

JNUHSBFFRRFRAC-UHFFFAOYSA-N

Canonical SMILES

C1C2(CN1CC3=CC=CC=C3)CSC2

Origin of Product

United States

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